molecular formula C21H32O5 B14099279 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4

5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4

Cat. No.: B14099279
M. Wt: 368.5 g/mol
InChI Key: ACSFOIGNUQUIGE-XUOZXVFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is used primarily in scientific research, particularly in studies involving steroid metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves the incorporation of deuterium atoms into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and modulate their activity. This interaction can influence various physiological processes, such as inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5A-Pregnan-11B,17A,21-triol-3,20-dione-1,2,4,5-D4 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research, as it allows for the study of deuterium’s effects on steroid metabolism and function .

Properties

Molecular Formula

C21H32O5

Molecular Weight

368.5 g/mol

IUPAC Name

(5S,11S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14?,15?,16-,18?,19?,20?,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14?,15?,16-,18?,19?,20?,21-

InChI Key

ACSFOIGNUQUIGE-XUOZXVFUSA-N

Isomeric SMILES

[2H]C1C(C2(C3[C@H](CC4(C(C3CC[C@]2(C(C1=O)[2H])[2H])CC[C@@]4(C(=O)CO)O)C)O)C)[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.